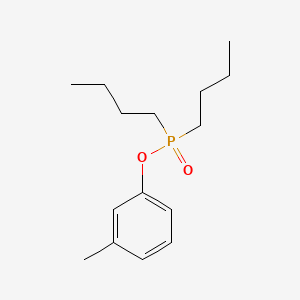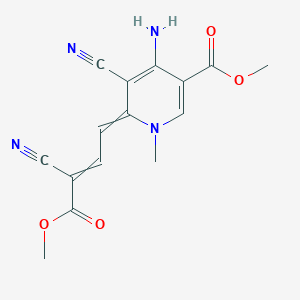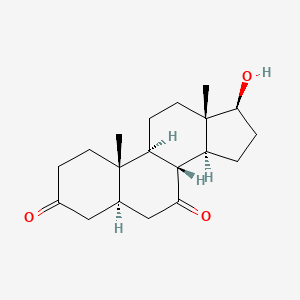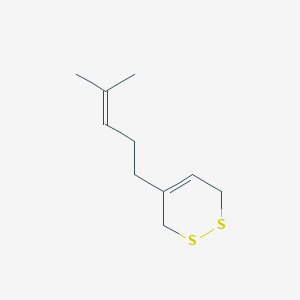
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin is an organic compound that belongs to the class of dithiin derivatives This compound is characterized by its unique structure, which includes a dithiin ring fused with a pentenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the importance of purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions, often requiring the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated dithiin derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism by which 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of redox states and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-pyran
- 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-thiopyran
Uniqueness
Compared to similar compounds, 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin stands out due to its dithiin ring structure, which imparts unique chemical properties
特性
CAS番号 |
73188-23-5 |
|---|---|
分子式 |
C10H16S2 |
分子量 |
200.4 g/mol |
IUPAC名 |
4-(4-methylpent-3-enyl)-3,6-dihydrodithiine |
InChI |
InChI=1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3 |
InChIキー |
QQBNLTZXJHZJJD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CCSSC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
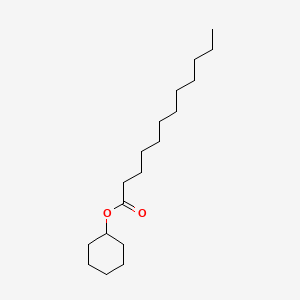
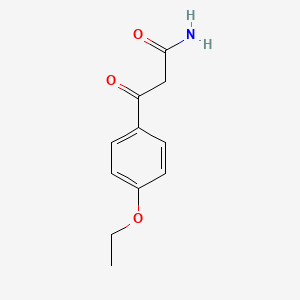

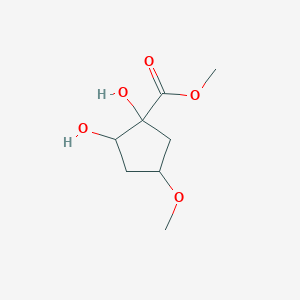
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

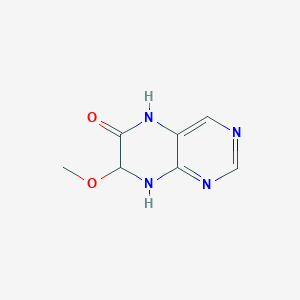

![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
